molecular formula C10H10FN3 B2852775 5-(4-Fluoro-phenyl)-1-methyl-1H-imidazol-2-ylamine CAS No. 787586-82-7

5-(4-Fluoro-phenyl)-1-methyl-1H-imidazol-2-ylamine

Cat. No. B2852775
CAS RN: 787586-82-7
M. Wt: 191.209
InChI Key: KLQPCXMAZXYSBR-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluoro-phenyl)-1-methyl-1H-imidazol-2-ylamine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Scientific Research Applications

Synthesis of Fluorinated Pyrazole

The compound can be used in the synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. This synthesis is performed via a two-step reaction, starting with the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .

Anti-Breast Cancer Research

Molecular docking studies have shown that the binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) is close to 4-OHT, a native ligand . This suggests potential applications in anti-breast cancer research.

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, including 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

Plant Disease Control

The compound has been found to be effective in reducing rice bacterial leaf blight in both greenhouse conditions and field trials . This suggests its potential use in plant disease control.

Enhancement of Plant Resistance

The compound can stimulate the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing a marked enhancement of plant resistance against rice bacterial leaf blight .

Inhibition of Extracellular Polysaccharide Production

At a concentration of 20 μg/mL, the compound can inhibit the production of extracellular polysaccharide (EPS) with an inhibition ratio of 94.52%, and reduce the gene expression levels of gumB, gumG, gumM, and xanA . This suggests its potential use in controlling bacterial infections.

properties

IUPAC Name

5-(4-fluorophenyl)-1-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQPCXMAZXYSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

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